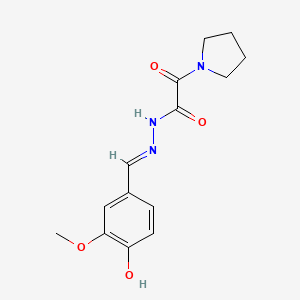
N-(2-fluorophenyl)-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-3,4-dimethylbenzamide, also known as FUB-144, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a potent agonist of the CB1 receptor and has been widely used in scientific research for its potential therapeutic benefits. In
Wirkmechanismus
N-(2-fluorophenyl)-3,4-dimethylbenzamide is a potent agonist of the CB1 receptor, which is primarily located in the central nervous system. When N-(2-fluorophenyl)-3,4-dimethylbenzamide binds to the CB1 receptor, it activates the receptor and triggers a cascade of signaling events, leading to the modulation of various physiological processes such as pain perception, appetite, and mood.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-3,4-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to protect against oxidative stress and neurodegeneration in animal models of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-fluorophenyl)-3,4-dimethylbenzamide is its potency and selectivity for the CB1 receptor. This makes it a valuable tool for studying the physiological and biochemical effects of CB1 receptor activation. However, one of the limitations of N-(2-fluorophenyl)-3,4-dimethylbenzamide is its potential for abuse and dependence. Therefore, it is important to use caution when handling and storing this compound.
Zukünftige Richtungen
There are several future directions for research on N-(2-fluorophenyl)-3,4-dimethylbenzamide. One area of interest is the development of novel therapeutic agents based on the structure of N-(2-fluorophenyl)-3,4-dimethylbenzamide. Another area of interest is the investigation of the potential side effects and safety profile of N-(2-fluorophenyl)-3,4-dimethylbenzamide. Additionally, further research is needed to understand the molecular mechanisms underlying the biochemical and physiological effects of N-(2-fluorophenyl)-3,4-dimethylbenzamide. Finally, the use of N-(2-fluorophenyl)-3,4-dimethylbenzamide in combination with other compounds may provide new insights into the complex interactions between the endocannabinoid system and other physiological processes.
Synthesemethoden
The synthesis of N-(2-fluorophenyl)-3,4-dimethylbenzamide involves the reaction of 2-fluorophenylhydrazine with 3,4-dimethylbenzoyl chloride in the presence of a base. This reaction results in the formation of N-(2-fluorophenyl)-3,4-dimethylbenzamide as a white crystalline solid. The purity of the compound can be further improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-3,4-dimethylbenzamide has been widely used in scientific research for its potential therapeutic benefits. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been investigated for its potential use in the treatment of various diseases such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c1-10-7-8-12(9-11(10)2)15(18)17-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMYFQACHKMLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-isopropyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6049530.png)


![3-{[(2-chlorophenyl)amino]carbonyl}-2-methyl-4-quinolinecarboxylic acid](/img/structure/B6049543.png)
![1-tert-butyl-4-({[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}methyl)-2-pyrrolidinone](/img/structure/B6049549.png)
![4-({4-[4-(aminocarbonyl)phenyl]-1-phthalazinyl}amino)-N-methylbenzamide](/img/structure/B6049551.png)

![N-(3,5-dimethylphenyl)-2-{[4-hydroxy-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B6049579.png)
![4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6049583.png)
![4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B6049584.png)
![3-(4-fluorophenyl)-5-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6049586.png)

![N-(4-bromophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6049596.png)
![methyl 1-({2-[4-(methoxycarbonyl)phenyl]-5-methyl-1,3-oxazol-4-yl}methyl)-2-piperidinecarboxylate](/img/structure/B6049602.png)